molecular formula C18H26N6 B3014715 N-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)-N',N'-dimethylethane-1,2-diamine CAS No. 879476-25-2

N-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)-N',N'-dimethylethane-1,2-diamine

Cat. No.: B3014715
CAS No.: 879476-25-2
M. Wt: 326.448
InChI Key: QFJIVVSJIVNWRL-UHFFFAOYSA-N
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Description

N-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaen-6-yl)-N’,N’-dimethylethane-1,2-diamine is a complex organic compound with a unique structure that includes multiple rings and nitrogen atoms

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized through various chemical reactions, including cyclocondensation and reaction with ethyl malonates and α-acetyl-γ-butyrlolactone. These processes have resulted in the formation of pyridopyrazolopyrimidine derivatives, which were further modified to achieve different tetraheterocyclic systems. The structural elucidation of these compounds has been performed using NMR and mass spectrometry, confirming their complex and unique configurations (El-Essawy, 2010).

Potential Biomedical Applications

Research into the antibacterial activity and biophysical interactions of novel pyrazolo[1,5-a]pyrimidine derivatives has shown promising results. These compounds have demonstrated the ability to effectively quench the intrinsic fluorescence of bovine serum albumin (BSA) via a static quenching process, indicating potential for biomedical applications, including drug delivery systems and as part of therapeutic interventions for various diseases. The hydrophobic force and hydrogen bonds were identified as the primary forces in the complex formation between these compounds and BSA, suggesting a specific interaction mechanism that could be exploited in drug design (He et al., 2020).

Applications in Materials Science

The synthesis and characterization of pyrazole derivatives have not only been limited to potential biomedical applications but have also extended into materials science. These compounds have shown a broad spectrum of biological activities and have been extensively studied for their photophysical properties, which could be beneficial in the development of new materials for various technological applications. The study of their geometric parameters and theoretical physical and chemical properties has confirmed the origin of their biological activity against specific targets, such as breast cancer and microbes, further highlighting their versatility and potential in both the medical and materials science fields (Titi et al., 2020).

Coordination Chemistry and Luminescence

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been explored as ligands in coordination chemistry. These studies have revealed their advantages and disadvantages compared to the more widely investigated terpyridines. Notably, the luminescent lanthanide compounds derived from these studies have shown potential for biological sensing, and iron complexes have exhibited unusual thermal and photochemical spin-state transitions, underscoring the utility of pyrazolopyrimidine derivatives in creating complex chemical systems with specific functional properties (Halcrow, 2005).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(11,13-dimethyl-4-propyl-3,7,8,10

Properties

IUPAC Name

N-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6/c1-6-7-14-11-15(19-8-9-23(4)5)24-18(21-14)16-12(2)10-13(3)20-17(16)22-24/h10-11,19H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJIVVSJIVNWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCN(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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